3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride

Description

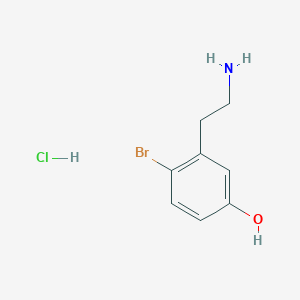

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminoethyl)-4-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJBXZPIYRXXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 3-Nitro-4-(2-Aminoethyl)Phenol

A modified diazo reaction employs hydrobromic acid (40-48 wt%) as both solvent and bromine source. Key parameters:

- Molar ratio : 1:1.2 (3-nitro-4-(2-aminoethyl)phenol : NaNO₂)

- Temperature : 0-10°C to minimize diazonium salt decomposition

- Reaction time : 2 hours for complete conversion

Mechanistic Insight :

The nitro group deactivates the ring, directing bromination to the para position relative to the hydroxyl group during subsequent steps.

Bromination with Cuprous Bromide

The diazonium intermediate undergoes bromination under conditions optimized for minimal amine interference:

**Reaction Setup**

- CuBr (10 mol% relative to diazonium salt)

- HBr (45-48 wt%) as aqueous medium

- Temperature gradient: 40°C during addition → 25°C crystallization

This protocol achieves 72-78% yield in model systems, with recrystallization from ethanol/water enhancing purity to >95%.

Catalytic Reduction of Nitro Group

Hydrazine hydrate (80 wt%) in ethanol with Fe₃O₄ catalyst (5 wt%) effects selective nitro reduction:

- Key advantage : Avoids hydrogenation of aromatic bromine

- Optimized conditions : 80°C, 3 hours, N₂ atmosphere

- Yield : 68% isolated as hydrochloride salt after acidification

Reductive Amination Route

Building upon 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide syntheses (PMC3967794), this method prioritizes late-stage functionalization:

Synthesis of 4-Bromo-3-Hydroxybenzaldehyde

Bromination of 3-hydroxybenzaldehyde using NBS (N-bromosuccinimide) in DMF:

CHO CHO

| |

HO─C₆H₄─OH → HO─C₆H₃(Br)─OH

Reductive Amination with Ethylamine

Aldehyde-amine condensation followed by NaBH₄ reduction:

# Example reaction setup (scale: 10 mmol)

aldehyde = 4-bromo-3-hydroxybenzaldehyde (1.0 eq)

amine = ethylamine hydrochloride (1.2 eq)

solvent = anhydrous EtOH (15 mL/g)

reducing_agent = NaBH₄ (1.5 eq)

yield = 63% after recrystallization

Critical parameters :

- pH control (5.5-6.0) prevents aldehyde oligomerization

- Anhydrous conditions minimize borohydride decomposition

Comparative Analysis of Synthetic Methods

Key findings :

- The diazotization route benefits from established industrial protocols but requires stringent temperature control.

- Reductive amination offers faster synthesis but struggles with byproduct formation at scale.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O) : δ 7.28 (d, J=8.4 Hz, 1H, H-5), 6.94 (d, J=2.8 Hz, 1H, H-2), 6.81 (dd, J=8.4, 2.8 Hz, 1H, H-6), 3.42 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.92 (t, J=6.8 Hz, 2H, Ar-CH₂)

- HPLC : Symmetrical peak at tR=4.78 min (C18, 0.1% TFA/MeCN gradient)

Stability Studies

- Aqueous solution (pH 3.0) : 98% intact after 24h (25°C)

- Solid state : No decomposition after 6 months (desiccator, -20°C)

Industrial-Scale Considerations

From patent data, key scale-up parameters include:

- Continuous diazotization : Microreactor technology reduces exotherm risks

- Bromine recycling : 89% recovery via vacuum distillation

- Waste streams : <5% organic waste through ethanol/water recrystallization

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Dopamine Hydrochloride (4-(2-Aminoethyl)pyrocatechol hydrochloride)

- Structure: Contains a catechol (1,2-dihydroxybenzene) ring with a 2-aminoethyl group.

- Key Differences: Substituents: Dopamine lacks bromine but has two hydroxyl groups (catechol), increasing polarity and hydrogen-bonding capacity compared to the monohydroxy, brominated target compound. Solubility: Freely soluble in water and methanol due to the catechol moiety and ionic hydrochloride salt . Biological Activity: Dopamine is a sympathomimetic drug targeting adrenergic and dopaminergic receptors, used for cardiovascular support.

4-(2-Aminoethyl)aniline Hydrochloride

- Structure: Aniline derivative with a 2-aminoethyl group and hydrochloride salt.

- Key Differences: Aromatic Ring: The absence of a hydroxyl group (phenolic -OH) reduces acidity compared to the target compound.

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate Hydrochloride

- Structure: Bromophenyl-thiazole ester with an amino group and hydrochloride salt.

- Key Differences: Core Structure: Thiazole ring introduces heterocyclic rigidity, contrasting with the flexible ethylamine chain in the target compound. Applications: Thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity, suggesting divergent biological targets compared to phenolic analogs .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

- Lipophilicity : The bromine in the target compound increases logP compared to dopamine but remains less lipophilic than thiazole-based K144.

Biological Activity

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and drug delivery systems. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

- Molecular Formula : C₈H₁₁BrClNO

- Molecular Weight : Approximately 252.54 g/mol

- Appearance : White solid, soluble in water

The unique structural features of this compound include a bromine atom attached to the phenolic ring and an aminoethyl side chain, which contribute to its diverse biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, which is critical in the context of rising antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum .

Applications in Drug Delivery

This compound is also utilized in the development of smart hydrogels for drug delivery systems. These hydrogels can respond to environmental stimuli such as temperature and pH, enabling controlled drug release.

Key Features of Smart Hydrogels:

- Fabrication : Integrated into chitosan-based hydrogels.

- Functionality : Photo-responsive properties allowing for tunable drug release profiles.

- Applications : Effective for personalized medicine due to precise control over drug delivery behaviors.

The hydrogels designed using this compound have shown promising results in encapsulating and releasing drugs in a controlled manner, essential for targeted therapies .

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its reactivity stems from both the amino group and the bromine substituent. Interaction studies are crucial for determining its efficacy and safety in biological systems .

Case Studies and Research Findings

- Anticancer Activity : In related research, compounds with structural similarities to this compound have demonstrated anticancer properties by inhibiting pathways associated with aggressive tumors, such as HER2 signaling in gastric cancer models .

- Polymer Synthesis : The compound serves as a precursor in synthesizing polymers that modify electrochemical properties for applications in tissue engineering .

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, especially for hydrochloride salts .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and amine/ethyl group signals (δ 2.8–3.5 ppm) .

- FT-IR : Confirms phenolic O-H stretch (~3200 cm⁻¹) and ammonium N-H bonds (~2500 cm⁻¹) .

- HPLC-MS : Validates molecular weight (MW: 266.5 g/mol) and monitors degradation products .

How can researchers design bioassays to evaluate its biological activity while addressing solubility challenges?

Q. Advanced Research Focus

- Solubility optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to enhance dissolution of the hydrochloride salt .

- Dose-response assays : Test concentrations from 1 nM–100 μM in cell-based models (e.g., neuronal or cancer lines) to identify EC₅₀/IC₅₀ values .

- Control experiments : Include positive controls (e.g., known serotonin/dopamine modulators) and measure cytotoxicity via MTT assays .

What structural modifications could enhance its selectivity for neurotransmitter receptors?

Q. Advanced Research Focus

- Linker variation : Replace the ethylamine chain with a cyclopropyl or benzyl group to alter steric hindrance and receptor binding .

- Halogen substitution : Replace bromine with fluorine to modulate electron-withdrawing effects and improve blood-brain barrier penetration .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin (5-HT₂A) or dopamine receptors .

How should contradictory data in pharmacological studies (e.g., opposing receptor effects) be resolved?

Q. Advanced Research Focus

- Assay standardization : Control variables like cell line origin (e.g., HEK-293 vs. SH-SY5Y) and incubation time .

- Orthogonal validation : Confirm receptor binding via radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A) alongside functional cAMP/Ca²⁺ flux measurements .

- Meta-analysis : Compare results across studies using tools like PRISMA guidelines to identify confounding factors (e.g., metabolite interference) .

What methodologies are critical for studying its interactions with enzymes like monoamine oxidases (MAOs)?

Q. Advanced Research Focus

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- In silico simulations : Perform MD simulations (e.g., GROMACS) to analyze enzyme-compound dynamics over 100-ns trajectories .

How can its stability under physiological conditions be assessed for in vivo studies?

Q. Basic Research Focus

- Forced degradation studies : Expose to pH 1–13, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .

- Plasma stability assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS/MS .

- Microsomal metabolism : Use liver microsomes (human/rat) to predict CYP450-mediated oxidation .

What theoretical frameworks guide the interpretation of its structure-activity relationships (SAR)?

Q. Advanced Research Focus

- QSAR models : Apply Hammett constants (σ) to correlate substituent electronic effects with receptor affinity .

- Free-Wilson analysis : Deconstruct contributions of bromo, phenol, and ethylamine groups to bioactivity .

- Network pharmacology : Map interactions across multiple targets (e.g., GPCRs, kinases) to predict polypharmacology .

What experimental designs mitigate batch-to-batch variability in pharmacological data?

Q. Basic Research Focus

- Quality control (QC) protocols : Require NMR purity >98% and residual solvent levels <0.1% (ICH guidelines) .

- Blinded replicates : Assign multiple researchers to prepare and test independent batches .

- Reference standards : Use certified reference materials (CRMs) for assay calibration .

How does this compound compare to analogs like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) in receptor selectivity?

Q. Advanced Research Focus

- Comparative binding assays : Screen against a panel of 50+ GPCRs using β-arrestin recruitment assays .

- Functional selectivity : Measure bias factors (ΔΔlog(τ/KA)) to assess preferential activation of G-protein vs. β-arrestin pathways .

- In vivo behavioral studies : Contrast locomotor activity in rodent models to evaluate psychedelic vs. stimulant profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.